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Compound of Interest

Compound Name: Fit-3 Inhibitor 111

Cat. No.: B1676094

For Immediate Release

This document provides a comprehensive technical overview of Flt-3 Inhibitor Ill, a potent and
selective FMS-like tyrosine kinase 3 (Flt-3) inhibitor. This guide is intended for researchers,
scientists, and drug development professionals interested in the chemical properties, biological
activity, and experimental application of this compound.

Chemical Structure and Properties

FIt-3 Inhibitor 1ll, also known by its IUPAC name 5-phenyl-N-[4-(2-pyrrolidin-1-
ylethoxy)phenyl]-1,3-thiazol-2-amine, is a small molecule inhibitor belonging to the 5-phenyl-2-
thiazolamine class of compounds. Its chemical and physical properties are summarized in the
tables below.

Table 1: Chemical Identifiers
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Identifier

Value

CAS Number

852045-46-6[1]

Molecular Formula

C21H23N30S[1]

Molecular Weight 365.49 g/mol [1][2]
5-phenyl-N-[4-(2-pyrrolidin-1-
IUPAC Name phenyl-N-14-(2-py
ylethoxy)phenyl]-1,3-thiazol-2-amine[3]
C1CCN(C1)CCOC2=CC=C(C=C2)NC3=NC=C(
SMILES
S3)C4=CC=CC=C4[3]
(5-Phenyl-thiazol-2-yl)-(4-(2-pyrrolidin-1-yl-
Synonyms ethoxy)-phenyl)-amine, 5-Phenyl-N-(4-(2-(1-

pyrrolidinyl)ethoxy)phenyl)-2-thiazolamine[1]

Table 2: Physical and Chemical Properties

Property Value
Physical Form Solid[1]
Color Off-white[1]
Purity >95% (HPLC)[1]
Solubility DMSO: 10 mg/mL][1]
Store at -20°C. Following reconstitution, aliquot
Storage and freeze. Stock solutions are stable for up to 6

months at -20°C.[1]

Biological Activity and Selectivity

FIt-3 Inhibitor Ill is a potent, ATP-competitive inhibitor of Flt-3 kinase. It exhibits high selectivity

for FlIt-3 over a range of other kinases. The inhibitory activity of this compound against various

kinases and its anti-proliferative effects on different cell lines are detailed below.

Table 3: Kinase Inhibition Profile
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Kinase ICs0 (NM)
FIt-3 50[1][2](4]
c-Kit 260[1][2]

KDR 910[1][2]

c-Abl 1200[1][2]
Cdk1 2100[1](2]
c-Src 2800[1][2]
Tie-2 8000[1][2]

Table 4: Anti-proliferative Activity

Cell Line Mutation Status ICs0 (NM)
MV4-11 FIt-3-ITD 52[1][2]
BaF3-ITD FIt-3-ITD 240[1][2]
BaF3-D835Y FIt-3-TKD 760[1][2]

Fit-3 Signaling Pathway

FMS-like tyrosine kinase 3 (Flt-3) is a receptor tyrosine kinase that plays a crucial role in the
proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. In acute
myeloid leukemia (AML), activating mutations in the FLT3 gene, such as internal tandem
duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase
domain (TKD), lead to constitutive activation of the receptor. This results in the uncontrolled
proliferation of leukemic blasts through the activation of downstream signaling pathways,
including the JAK/STAT, PISK/AKT, and MAPK/ERK pathways.
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Caption: Flt-3 signaling pathway and the point of inhibition by Flt-3 Inhibitor Iil.
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Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of Flt-3 inhibitors.
Below are representative protocols for a Flt-3 kinase inhibition assay and a cell proliferation

assay.

FIt-3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a method to determine the in vitro potency of FIt-3 Inhibitor Il against
the FIt-3 kinase.

Click to download full resolution via product page

Caption: Workflow for a typical in vitro Flt-3 kinase inhibition assay.
Methodology:
o Reagent Preparation:

o Prepare a serial dilution of FIt-3 Inhibitor Ill in a suitable solvent (e.g., DMSO) and then in

kinase assay buffer.
o Prepare a solution of recombinant Flt-3 kinase in kinase assay buffer.

o Prepare a solution of ATP and a suitable substrate (e.g., a generic tyrosine kinase
substrate peptide) in kinase assay buffer.

» Kinase Reaction:
o In a 384-well plate, add the serially diluted FIt-3 Inhibitor IIl.

o Add the FIt-3 kinase solution to each well.
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o Initiate the reaction by adding the ATP/substrate mixture.

o Incubate the plate at room temperature for 60 minutes.

 Signal Detection:

o Stop the kinase reaction by adding ADP-Glo™ Reagent, which depletes the remaining
ATP.

o Incubate at room temperature for 40 minutes.
o Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
o Incubate at room temperature for 30-60 minutes.
o Measure the luminescence using a plate reader.
e Data Analysis:
o Plot the luminescence signal against the logarithm of the inhibitor concentration.

o Fit the data to a sigmoidal dose-response curve to determine the ICso value.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the anti-proliferative effect of Flt-3 Inhibitor Il on
leukemia cell lines, such as MV4-11.

Methodology:

e Cell Seeding:
o Culture MV4-11 cells in appropriate media (e.g., RPMI-1640 with 10% fetal bovine serum).
o Seed the cells into a 96-well plate at a density of 5 x 103 to 1 x 10% cells per well.

e Compound Treatment:

o Prepare a serial dilution of FlIt-3 Inhibitor Il in the cell culture medium.
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o Add the diluted inhibitor to the wells containing the cells. Include a vehicle control (e.g.,
DMSO).

o Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO-.

e MTT Addition and Incubation:

o Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each
well to a final concentration of 0.5 mg/mL.

o Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan
crystals.

e Formazan Solubilization and Absorbance Reading:

o Add a solubilization solution (e.g., DMSO or a solution of SDS in HCI) to each well to
dissolve the formazan crystals.

o Read the absorbance at a wavelength of 570 nm using a microplate reader.
o Data Analysis:
o Calculate the percentage of cell viability relative to the vehicle control.
o Plot the percentage of viability against the logarithm of the inhibitor concentration.
o Determine the ICso value from the dose-response curve.

Disclaimer: The experimental protocols provided are representative examples. Researchers
should optimize these protocols based on their specific experimental conditions and reagents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Flt-3 Inhibitor IlI: A Technical Guide for Researchers].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1676094#flt-3-inhibitor-iii-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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